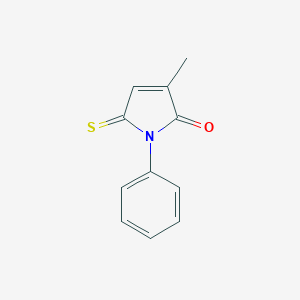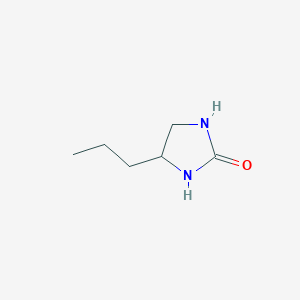
4-Propylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylimidazolidin-2-one, also known as Pirlindole, is a chemical compound that belongs to the class of imidazolidinone derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
Wirkmechanismus
The exact mechanism of action of 4-Propylimidazolidin-2-one is not fully understood. However, it has been suggested that it may act as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
4-Propylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and memory. It has also been shown to have anti-proliferative effects on cancer cells. In addition, it has been shown to modulate the immune response and have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Propylimidazolidin-2-one in lab experiments is its neuroprotective effects, which can help reduce neuronal damage and improve cognitive function. It also has anti-proliferative effects on cancer cells and can modulate the immune response. However, one of the limitations of using 4-Propylimidazolidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Propylimidazolidin-2-one. One potential direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its anti-proliferative effects on cancer cells and its potential use as a cancer therapy. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 4-Propylimidazolidin-2-one is a chemical compound that has potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. Its neuroprotective effects, anti-proliferative effects on cancer cells, and ability to modulate the immune response make it a promising compound for future research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 4-Propylimidazolidin-2-one involves the reaction of 4-propylaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain 4-Propylimidazolidin-2-one. This method is a simple and efficient way to synthesize 4-Propylimidazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
4-Propylimidazolidin-2-one has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, it has been found to have anti-proliferative effects on cancer cells. In immunology, it has been shown to modulate the immune response and have anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
168092-17-9 |
|---|---|
Produktname |
4-Propylimidazolidin-2-one |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-propylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
HQGNEMNTJFPVKT-UHFFFAOYSA-N |
SMILES |
CCCC1CNC(=O)N1 |
Kanonische SMILES |
CCCC1CNC(=O)N1 |
Synonyme |
2-Imidazolidinone,4-propyl-,(+)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
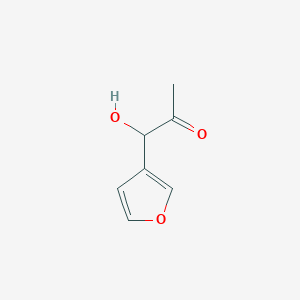
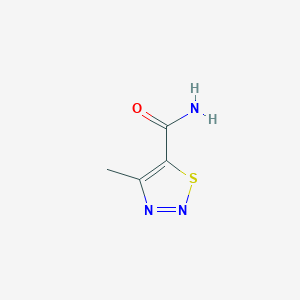
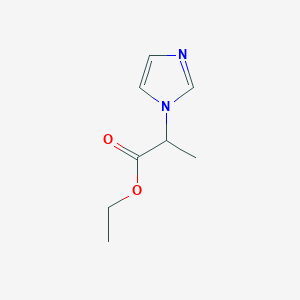
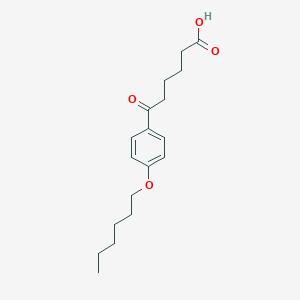
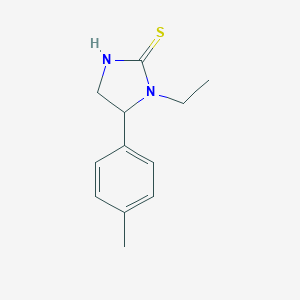
![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
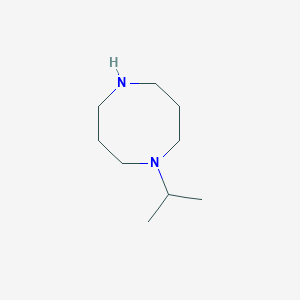
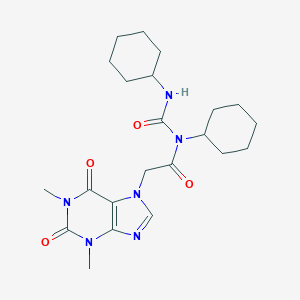

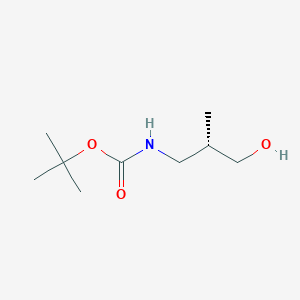
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)

